molecular formula C14H16BrNO B11836379 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone

1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone

Cat. No.: B11836379
M. Wt: 294.19 g/mol
InChI Key: ADPSJVCBNNCCEA-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone typically involves the bromination of 2-(tert-butyl)-1H-indole followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated indole with ethanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 1-(3-azido-2-(tert-butyl)-1H-indol-1-yl)ethanone or 1-(3-thio-2-(tert-butyl)-1H-indol-1-yl)ethanone.

    Oxidation Products: Various oxidized indole derivatives.

    Reduction Products: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanol.

Scientific Research Applications

1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The bromine and tert-butyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3-Chloro-2-(tert-butyl)-1H-indol-1-yl)ethanone
  • 1-(3-Fluoro-2-(tert-butyl)-1H-indol-1-yl)ethanone
  • 1-(3-Iodo-2-(tert-butyl)-1H-indol-1-yl)ethanone

Comparison: Compared to its halogenated analogs, 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

1-(3-bromo-2-tert-butylindol-1-yl)ethanone

InChI

InChI=1S/C14H16BrNO/c1-9(17)16-11-8-6-5-7-10(11)12(15)13(16)14(2,3)4/h5-8H,1-4H3

InChI Key

ADPSJVCBNNCCEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1C(C)(C)C)Br

Origin of Product

United States

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